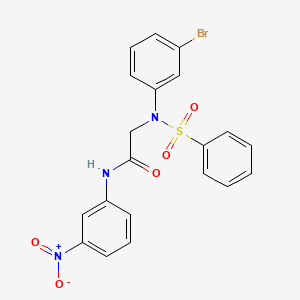![molecular formula C23H23ClN2O4S B3529074 N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3529074.png)
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of various functional groups, including a chloro-substituted methoxyphenyl ring, a methylbenzyl group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Nitration and Reduction: The initial step often involves the nitration of 5-chloro-2-methoxyphenyl to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to amines.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chloro group could yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-aminobenzamide: Lacks the methylbenzyl and methylsulfonyl groups.
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)benzamide: Lacks the 4-methylbenzyl group.
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)amino]benzamide: Lacks the methylsulfonyl group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the methylbenzyl and methylsulfonyl groups may enhance its binding interactions and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-4-6-17(7-5-16)15-26(31(3,28)29)20-11-8-18(9-12-20)23(27)25-21-14-19(24)10-13-22(21)30-2/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKDYJWCGKGLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3528993.png)
![N-(4-chlorobenzyl)-N'-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]thiourea](/img/structure/B3529000.png)
![[4-({[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B3529005.png)

![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3529014.png)
![4-(2-furylmethyl)-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3529019.png)
![3-bromo-N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3529023.png)
![N-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B3529039.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3529063.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3529070.png)
![2-(N-methylsulfonyl-3-nitroanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3529071.png)

![3,6-dichloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B3529093.png)
![(5E)-5-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3529098.png)
